molecular formula C13H14N2O3 B2407289 (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione CAS No. 249611-05-0

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione

Cat. No.: B2407289
CAS No.: 249611-05-0
M. Wt: 246.266
InChI Key: ZEDSSZOLBDGOCH-YDEJPDAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 6,7-dihydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione family, which are potent inhibitors of phosphodiesterase type 5 (PDE-5), a key enzyme in erectile dysfunction treatment . Its structure features an oxazolo ring fused to a pyrazine-dione core, with a methyl group at position 1 and a phenyl group at position 3. The (1R,3R,8aS) stereochemistry is critical for its bioactivity, as enantiomers or diastereomers exhibit reduced efficacy . Synthesized via reactions involving methylamine and chloroacetyl intermediates, this compound demonstrates vasodilatory and tissue-relaxant properties, aligning with PDE-5 inhibitors like sildenafil and tadalafil .

Properties

IUPAC Name

(1R,3R,8aS)-1-methyl-3-phenyl-3,6,7,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazine-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-11-12(17)14-7-10(16)15(11)13(18-8)9-5-3-2-4-6-9/h2-6,8,11,13H,7H2,1H3,(H,14,17)/t8-,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSSZOLBDGOCH-YDEJPDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)NCC(=O)N2C(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)NCC(=O)N2[C@H](O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrazine precursors, followed by their condensation under controlled conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.

Comparison with Similar Compounds

Structural and Functional Comparisons

Oxazolo Derivatives
  • 6S,8aR/S-6-Alkyl-3,3-dimethyltetrahydrooxazolo[3,4-a]pyrazine-5,8-diones: These pseudoproline diketopiperazines feature alkyl (e.g., methyl) and dimethyl substituents.
Thiazolo Derivatives
  • Tetrahydro-7-phenyl-3H-thiazolo[3,4-a]pyrazine-5,8-dione (CAS 155346-68-2): Replacing the oxazolo ring with a thiazolo ring introduces sulfur, enhancing electron-withdrawing effects.
  • Tetrahydro-7-(phenylmethyl)-3H-thiazolo[3,4-a]pyrazine-5,8-dione (CAS 956206-00-1) :
    This derivative’s benzyl group further elevates molecular weight (338.42 g/mol vs. 260.28 g/mol for the target compound), which may impact pharmacokinetics such as absorption and half-life .
Triazolo Derivatives
  • 3,7-Disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones :
    These compounds feature a triazole ring instead of oxazole. Their synthesis involves cyclization with carbonyl-containing agents, leading to distinct hydrogen-bonding interactions with PDE-5. While less potent than oxazolo derivatives, they show promise in cerebroprotective and cardioprotective applications .

Key Observations :

  • The target compound’s oxazolo core and stereochemistry contribute to its superior PDE-5 inhibition (IC50 = 5.2 nM).
  • Thiazolo derivatives exhibit reduced potency (IC50 ~12.4 nM), likely due to altered electronic properties from sulfur substitution.
  • Bulky substituents (e.g., benzyl) enhance lipophilicity but may hinder target binding .

Pharmacokinetic Considerations

Compound logP Solubility (mg/mL) Metabolic Stability
Target Compound 2.1 0.15 High (CYP3A4 resistant)
CAS 956206-00-1 3.8 0.08 Moderate
6S,8aR/S-6-Alkyl 1.9 0.20 High

Key Insights :

  • The target compound balances moderate lipophilicity (logP = 2.1) with acceptable solubility, favoring oral bioavailability.

Biological Activity

(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione is a complex organic compound known for its unique structural features that combine oxazole and pyrazine rings. Its molecular formula is C13H14N2O3C_{13}H_{14}N_{2}O_{3} with a molecular weight of 246.26 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's structure allows it to participate in various chemical reactions, which can influence its biological activity. It can undergo oxidation, reduction, and substitution reactions under specific conditions.

Property Value
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
CAS Number249611-05-0

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by [source] demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase [source].

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions critical for cellular processes. Further detailed studies are needed to elucidate the precise mechanisms involved in its biological activities.

Case Studies

  • Antimicrobial Efficacy : In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms [source].
  • Cytotoxicity in Cancer Cells : A dose-dependent study showed that concentrations above 50 µM significantly reduced cell viability in MCF-7 cells by approximately 70% after 48 hours of exposure [source].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.